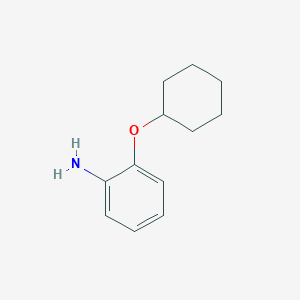

2-(Cyclohexyloxy)aniline

Description

Contextualization within Modern Organic Synthesis and Functional Molecules

In the realm of modern organic synthesis, the objective is to construct complex molecular architectures from simpler, readily available starting materials. msu.edulibretexts.org This discipline is foundational to the development of "functional molecules" – compounds designed with specific properties and purposes, such as those in medicinal chemistry, materials science, and electronics. researchgate.netmdpi.com The synthesis of these molecules often involves a series of strategic steps to build the carbon framework and introduce or modify functional groups to achieve the desired activity. msu.edulibretexts.org

2-(Cyclohexyloxy)aniline (B3001980) emerges as a valuable building block within this context. Its structure, featuring both an aniline (B41778) moiety and a cyclohexyloxy group, provides a versatile platform for creating more complex functional molecules. The development of efficient synthetic routes to such compounds is a key focus of contemporary organic chemistry, aiming for processes that are both high-yielding and environmentally conscious. mdpi.com The strategic placement of the cyclohexyloxy group at the ortho position of the aniline ring can influence the molecule's reactivity and physical properties, making it a point of interest for researchers exploring structure-activity relationships. rsc.org

Overview of the Chemical Significance of Anilines and Alkoxyaromatic Ethers in Research

Anilines, or aromatic amines, are a cornerstone of chemical research and industry, first gaining prominence in the 19th century with the development of synthetic dyes. scispace.commdpi.com Today, their significance extends to the synthesis of pharmaceuticals, agrochemicals, and polymers like polyurethane. scispace.commdpi.comsci-hub.se The amino group on the aromatic ring is a key functional group that can be readily modified, making anilines versatile intermediates in organic synthesis. openaccessjournals.com The nitrogen atom's lone pair of electrons influences the aromatic ring's reactivity and allows for hydrogen bonding, a critical factor in supramolecular chemistry and crystal engineering. sci-hub.se

Alkoxyaromatic ethers, which feature an alkoxy group (-OR) attached to an aromatic ring, are also of significant interest. The alkoxy group can enhance a molecule's lipophilicity, which is its ability to dissolve in fats, oils, and lipids. This property is particularly important in medicinal chemistry as it can affect how a drug is absorbed and distributed in the body. The nature of the alkyl group (e.g., its size, shape, and presence of other functional groups) can be varied to fine-tune the properties of the molecule.

The combination of both an aniline and an alkoxy ether functional group in a single molecule, as seen in 2-(cyclohexyloxy)aniline, creates a bifunctional scaffold that is attractive for the development of new materials and potential therapeutic agents.

Structural Features and their Implications for Chemical Research of 2-(Cyclohexyloxy)aniline

The chemical behavior and research potential of 2-(Cyclohexyloxy)aniline are directly linked to its distinct structural features. The molecule consists of an aniline core with a cyclohexyloxy group attached at the ortho position to the amino group.

Key Structural Components:

Aniline Moiety: The amino group (-NH2) attached to the benzene (B151609) ring makes the compound basic and nucleophilic. This allows it to participate in a variety of reactions, such as acylation, alkylation, and diazotization. The amino group also directs incoming electrophiles to the ortho and para positions of the aromatic ring.

Cyclohexyloxy Group: This bulky, non-polar group significantly influences the molecule's physical properties. It increases lipophilicity, which can enhance solubility in non-polar solvents and potentially facilitate passage through biological membranes. The steric hindrance provided by the cyclohexyl ring at the ortho position can also influence the regioselectivity of reactions involving the nearby amino group or the aromatic ring.

Ether Linkage: The oxygen atom in the ether linkage possesses lone pairs of electrons that can participate in hydrogen bonding as an acceptor. This, in conjunction with the hydrogen-donating ability of the amino group, can lead to specific intermolecular interactions that influence the compound's solid-state structure and binding properties.

These structural elements make 2-(Cyclohexyloxy)aniline a subject of interest for structure-activity relationship (SAR) studies. pharmacologymentor.com By systematically modifying parts of the molecule, for instance by introducing different substituents on the aniline ring or altering the cycloalkyl group, researchers can investigate how these changes affect the compound's biological activity or material properties. uzh.ch

Physicochemical Properties of 2-(Cyclohexyloxy)aniline

| Property | Value | Reference |

| CAS Number | 105973-37-3 | chemicalbook.comscbt.com |

| Molecular Formula | C12H17NO | chemicalbook.comscbt.com |

| Molecular Weight | 191.27 g/mol | chemicalbook.comscbt.com |

| Melting Point | 55-56 °C | chemicalbook.comchemicalbook.com |

| Boiling Point (Predicted) | 318.3±15.0 °C | chemicalbook.comchemicalbook.com |

| Density (Predicted) | 1.073±0.06 g/cm3 | chemicalbook.comchemicalbook.com |

| pKa (Predicted) | 4.45±0.10 | chemicalbook.com |

Historical Context of Synthesis and Early Investigations of Alkoxyanilines

The history of alkoxyanilines is intertwined with the broader development of organic chemistry. Early synthetic methods for forming ether linkages, often involving the reaction of an alcohol with a halogenated aromatic compound in the presence of a base, laid the groundwork for the preparation of these compounds. For instance, a common approach to synthesizing similar compounds like 2-(hexyloxy)aniline (B1317180) involves the nucleophilic substitution reaction of 2-chloroaniline (B154045) with hexanol.

The synthesis of substituted anilines, in general, has been a topic of extensive research. scispace.com Early work focused on understanding the reactivity of the aniline core and developing methods to introduce various functional groups onto the aromatic ring. The synthesis of more complex derivatives, such as those containing alkoxy groups, became more common as the field of organic synthesis matured.

Investigations into alkoxyanilines have been driven by their utility as intermediates in the synthesis of more complex molecules, including dyes and pharmaceuticals. tandfonline.comresearchgate.net For example, alkoxyanilines have been used in the preparation of liquid crystalline materials and compounds with potential diuretic activity. tandfonline.comresearchgate.net The study of how the alkoxy group influences the physical and chemical properties of the aniline molecule has been a recurring theme in this research. tandfonline.com

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyloxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQJMJAWJMYYKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Optimization for 2 Cyclohexyloxy Aniline

Established Synthetic Pathways to 2-(Cyclohexyloxy)aniline (B3001980)

Traditional synthetic routes to 2-(cyclohexyloxy)aniline are typically multi-step processes that rely on foundational organic reactions. These pathways are well-documented and offer reliable, albeit sometimes harsh, conditions for the preparation of the target molecule.

Nucleophilic Aromatic Substitution (SNAr) Routes from Halogenated Nitrobenzenes and Cyclohexanol (B46403)

A common and effective method for forming the aryl ether bond is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway involves two main steps: the formation of an ether linkage followed by the reduction of a nitro group.

The first step is the reaction of an ortho-halogenated nitrobenzene, such as 2-chloronitrobenzene or 2-fluoronitrobenzene, with cyclohexanol. The reaction is facilitated by the presence of a strong electron-withdrawing group (in this case, the nitro group, -NO2) positioned ortho or para to the leaving group (the halogen). This substituent activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance.

The reaction is typically carried out in the presence of a base, which deprotonates the cyclohexanol to form the more nucleophilic cyclohexoxide ion. Common bases used for this purpose include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium hydride (NaH). The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being preferred as they can solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity. The product of this step is 2-(cyclohexyloxy)nitrobenzene.

Table 1: Representative Conditions for SNAr Etherification

| Halogenated Nitrobenzene | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Chloronitrobenzene | Cyclohexanol | NaOH | DMF | 100-120 | Good to Excellent |

| 2-Fluoronitrobenzene | Cyclohexanol | K2CO3 | DMSO | 80-100 | High |

| 2-Chloronitrobenzene | Methanol (B129727) | NaH | THF | 65 | Moderate to High |

| 4-Chloronitrobenzene | Phenol | Et3N/CuI | DMF | 120 | 90-95 |

Note: Data in this table is representative of typical SNAr reactions for aryl ether synthesis and may not reflect the exact synthesis of 2-(cyclohexyloxy)nitrobenzene.

Reduction of 2-(Cyclohexyloxy)nitrobenzene to the Aniline (B41778)

The second step in this pathway is the reduction of the nitro group of 2-(cyclohexyloxy)nitrobenzene to an amino group (-NH2), yielding the final product, 2-(cyclohexyloxy)aniline. This transformation is a cornerstone of aromatic chemistry, and numerous methods are available.

Catalytic Hydrogenation: This is one of the most common and clean methods for nitro group reduction. The reaction involves treating the nitro compound with hydrogen gas (H2) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this purpose. vedantu.com Other catalysts such as platinum(IV) oxide (PtO2) or Raney nickel can also be employed. The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. This method is often preferred due to its high yields and the fact that the only byproduct is water.

Chemical Reduction: A variety of chemical reducing agents can also be used. A classic method is the Bechamp reduction, which uses iron metal in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid. youtube.com Other metal-based systems like tin (Sn) or zinc (Zn) in acidic media are also effective. vedantu.com Tin(II) chloride (SnCl2) offers a milder alternative that can be useful if other sensitive functional groups are present in the molecule. These methods are robust and widely applicable on an industrial scale.

Table 2: Comparison of Reducing Agents for Aromatic Nitro Compounds

| Reducing System | Substrate | Solvent | Conditions | Product | Yield (%) |

| H2, Pd/C | Nitrobenzene | Ethanol | Room Temp, 1 atm | Aniline | >95 |

| Fe, HCl | Nitrobenzene | Water/Ethanol | Reflux | Aniline | ~90 |

| Sn, HCl | Nitrobenzene | Ethanol | Reflux | Aniline | High |

| SnCl2 | Nitrobenzene | Ethanol | Reflux | Aniline | Good |

| Zn, NH4Cl | Nitrobenzene | Aqueous | Room Temp | N-Phenylhydroxylamine | - |

Note: This table illustrates common reduction methods for nitroarenes; specific conditions for 2-(cyclohexyloxy)nitrobenzene may vary.

Etherification Reactions Involving Substituted Anilines and Cyclohexyl Derivatives

An alternative approach to 2-(cyclohexyloxy)aniline is to form the ether linkage starting from a pre-existing aniline derivative, most commonly 2-aminophenol (B121084). This method is an application of the Williamson ether synthesis. jk-sci.commasterorganicchemistry.comwikipedia.org

In this reaction, 2-aminophenol is treated with a strong base to deprotonate the more acidic phenolic hydroxyl group, forming a phenoxide ion. The resulting phenoxide is a potent nucleophile that can then react with a cyclohexyl derivative containing a good leaving group, such as cyclohexyl bromide, cyclohexyl iodide, or cyclohexyl tosylate. wikipedia.org The reaction proceeds via an SN2 mechanism.

A key challenge in this route is the potential for competing N-alkylation, where the amino group also acts as a nucleophile. To achieve selective O-alkylation, it may be necessary to protect the amino group beforehand, for example, by converting it into an amide. After the etherification is complete, the protecting group is removed to yield the final product. Common bases for this reaction include sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like DMF or acetonitrile (B52724). jk-sci.com

Development of Novel and Green Synthetic Strategies for 2-(Cyclohexyloxy)aniline

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for synthesizing compounds like 2-(cyclohexyloxy)aniline. These strategies aim to reduce waste, avoid hazardous reagents, and minimize energy consumption. nih.govchemrxiv.org

Catalyst-Mediated Synthesis Approaches (e.g., Palladium-Catalyzed Reductions)

Modern catalytic systems offer significant improvements over traditional stoichiometric reagents. Palladium-based catalysts, in particular, are highly versatile and efficient for various transformations.

In the context of reducing 2-(cyclohexyloxy)nitrobenzene, specialized palladium catalysts can offer enhanced chemoselectivity. For instance, palladium catalysts supported on fibroin (Pd/Fib) or modified with ethylenediamine (B42938) (Pd/C(en)) have been developed to selectively reduce nitro groups while leaving other reducible functionalities intact. rsc.org Catalytic transfer hydrogenation is another advanced technique where a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265) or cyclohexene, is used in place of gaseous hydrogen, which can be advantageous for safety and handling.

Palladium catalysts are also instrumental in novel C-O bond-forming reactions. While the Williamson synthesis is classic, palladium-catalyzed coupling reactions, such as modifications of the Buchwald-Hartwig amination for etherification, can provide alternative routes under milder conditions, although this is more commonly applied for diaryl ethers. dntb.gov.ua

Solvent-Free and Aqueous-Phase Reaction Conditions for Enhanced Sustainability

A major goal of green chemistry is to reduce or eliminate the use of volatile organic solvents (VOCs). figshare.com Research has explored conducting synthetic steps under solvent-free conditions or in environmentally benign solvents like water.

Solvent-Free Synthesis: Reactions can sometimes be carried out by mixing the neat reactants, often with microwave irradiation to provide the necessary energy. For example, the amination of 2-chloronicotinic acid with anilines has been successfully performed under solvent- and catalyst-free conditions by simply heating the reactants. This approach significantly reduces waste and simplifies product purification.

Aqueous-Phase Synthesis: While organic compounds often have low solubility in water, performing reactions in an aqueous medium can offer benefits in terms of cost, safety, and environmental impact. The synthesis of aryl ethers from phenols has been demonstrated in water using diaryliodonium salts under mild, metal-free conditions. nih.gov Light-promoted, three-component coupling reactions in the aqueous phase have also been developed for amine synthesis. These methods represent a significant step towards more sustainable chemical manufacturing.

Atom Economy and Sustainability Metrics in 2-(Cyclohexyloxy)aniline Synthesis

The synthesis of 2-(Cyclohexyloxy)aniline, commonly proceeding via a nucleophilic substitution like the Williamson ether synthesis from 2-aminophenol and a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a base, provides a clear case for evaluating sustainability through green chemistry metrics.

Atom Economy (AE): This fundamental metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. jocpr.comwikipedia.org For the synthesis from 2-aminophenol and cyclohexyl bromide, the ideal reaction is:

C₆H₇NO + C₆H₁₁Br + K₂CO₃ → C₁₂H₁₇NO + KBr + KHCO₃

The atom economy is calculated as: AE = (Molecular Weight of Product / Total Molecular Weight of Reactants) x 100%

A hypothetical calculation for this reaction highlights that a significant portion of the reactant mass ends up in byproducts (potassium bromide and potassium bicarbonate), leading to a suboptimal atom economy. Addition and rearrangement reactions are considered environmentally preferable from an atom economy perspective, while substitutions and eliminations are less efficient. primescholars.com

Other Sustainability Metrics: Beyond atom economy, a broader assessment of the process's environmental impact involves other metrics:

E-Factor (Environmental Factor): This metric quantifies the total waste produced per kilogram of product. A favorable industrial process typically has an E-factor between 1 and 5. researchgate.net For the synthesis of 2-(Cyclohexyloxy)aniline, the E-factor would account for solvent losses, unreacted starting materials, and byproducts from workup and purification.

Process Mass Intensity (PMI): A comprehensive metric used in the pharmaceutical industry, PMI is the ratio of the total mass of all materials (water, solvents, reagents, reactants) used in the process to the mass of the final product. The goal is to minimize the PMI value, indicating a more resource-efficient process.

The choice of solvent, the use of excess reagents to drive the reaction to completion, and the materials used in downstream purification significantly impact these metrics. Utilizing greener solvents, optimizing stoichiometry, and employing efficient purification techniques are crucial for improving the sustainability profile.

Table 1: Sustainability Metrics Analysis for a Hypothesized 2-(Cyclohexyloxy)aniline Synthesis

| Metric | Formula | Value for Hypothesized Synthesis | Interpretation |

|---|---|---|---|

| Atom Economy | (MW of Product / Σ MW of Reactants) x 100 | < 100% (Theoretically ~46.5%) | A significant mass of reactants is converted into inorganic byproducts. |

| E-Factor | Total Waste (kg) / Product (kg) | > 5 (Hypothetical) | High waste generation, typical for fine chemical synthesis without optimization. researchgate.net |

Microwave-Assisted and Photochemical Synthesis Routes

Moving beyond conventional heating, alternative energy sources like microwaves and light can offer significant advantages in synthesizing 2-(Cyclohexyloxy)aniline and related compounds.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles. ajrconline.orgnih.gov In the context of synthesizing 2-(Cyclohexyloxy)aniline, microwave heating can be applied to the O-alkylation of 2-aminophenol. The direct coupling of microwaves with polar molecules in the reaction mixture allows for rapid and uniform heating, overcoming the limitations of conventional thermal gradients. ajrconline.org This technique can accelerate the rate-limiting steps of the reaction, potentially allowing for the use of less reactive halides or enabling the reaction to proceed under solvent-free conditions, further enhancing its green credentials. rsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis (Hypothetical)

| Parameter | Conventional Heating | Microwave-Assisted | Advantage of Microwave |

|---|---|---|---|

| Reaction Time | 8 - 24 hours | 10 - 30 minutes | Drastic time reduction. udayton.edu |

| Temperature | 80 - 120 °C | 150 °C | Rapid, uniform heating. nih.gov |

| Yield | 60 - 75% | 85 - 95% | Improved conversion and yield. |

| Solvent | High-boiling (e.g., DMF) | Minimal or solvent-free | Reduced environmental impact. |

Photochemical Synthesis Routes: Photochemical methods offer novel, alternative pathways for constructing aniline derivatives. A recently developed strategy involves a non-traditional cross-coupling approach that uses saturated cyclohexanones as surrogates for aryl electrophiles. nih.govmanchester.ac.uk This method proceeds via the condensation of an amine with the cyclohexanone, followed by a dehydrogenative aromatization step powered by a dual photoredox and cobalt catalytic system. researchgate.net This innovative route bypasses the need for pre-functionalized aromatic substrates (like haloarenes) and can offer unique regioselectivity, providing a powerful alternative for synthesizing complex anilines. nih.govchemistryworld.com While not a direct modification of the classical ether synthesis, this represents a cutting-edge photochemical strategy for accessing the core aniline structure.

Process Intensification and Scale-Up Considerations for 2-(Cyclohexyloxy)aniline Production

Translating the synthesis of 2-(Cyclohexyloxy)aniline from the lab bench to industrial production requires careful consideration of process intensification and scale-up strategies to ensure efficiency, safety, and cost-effectiveness.

Continuous Flow Reactor Applications

Continuous flow chemistry offers numerous advantages over traditional batch processing, particularly for reactions that are exothermic or involve hazardous intermediates. flinders.edu.au The synthesis of 2-(Cyclohexyloxy)aniline can be adapted to a continuous flow system where reactants are pumped through heated tubes or coils.

Key benefits include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, preventing the formation of hot spots and improving reaction consistency.

Improved Safety: The small reactor volume at any given time minimizes the risk associated with handling potentially hazardous reagents or exothermic reactions.

Scalability: Production capacity can be increased by extending the operating time or by "scaling out" (running multiple reactors in parallel) rather than redesigning large-scale batch reactors. mit.edu

A typical setup would involve using syringe or HPLC pumps to introduce solutions of 2-aminophenol/base and the cyclohexyl halide into a mixing junction, followed by a heated reactor coil to achieve the desired residence time for the reaction to complete. researchgate.net

Optimization of Reaction Parameters (Temperature, Pressure, Concentration)

To maximize yield and minimize byproduct formation, key reaction parameters must be systematically optimized.

Temperature: Higher temperatures generally increase the reaction rate but can also promote side reactions. The optimal temperature is a balance between achieving a practical reaction time and maintaining high selectivity. In a flow system, solvents can be heated safely above their atmospheric boiling points by using a back-pressure regulator, further accelerating the reaction. researchgate.net

Pressure: While the Williamson ether synthesis is not typically pressure-sensitive, in a continuous flow setup, a back-pressure regulator is essential to maintain a stable, single-phase flow and prevent solvent boiling.

Concentration and Stoichiometry: The molar ratio of reactants is critical. An excess of one reactant (typically the less expensive one) can be used to drive the reaction towards completion. However, this impacts atom economy and necessitates downstream separation. Optimization studies, potentially using Design of Experiments (DoE), can identify the ideal balance to maximize product throughput.

Table 3: Hypothetical Optimization of Stoichiometry for 2-(Cyclohexyloxy)aniline Synthesis

| Entry | 2-Aminophenol (Equiv.) | Cyclohexyl Bromide (Equiv.) | Base (Equiv.) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1.0 | 1.1 | 1.5 | 100 | 75 |

| 2 | 1.0 | 1.5 | 1.5 | 100 | 88 |

| 3 | 1.0 | 2.0 | 2.0 | 100 | 91 |

Isolation and Purification Techniques for Bulk Synthesis

For large-scale production, efficient and scalable purification methods are paramount. The workup for 2-(Cyclohexyloxy)aniline would typically involve several stages:

Quench and Phase Separation: The reaction mixture is first quenched (e.g., with water) to stop the reaction and dissolve inorganic salts. An organic solvent is used to extract the product, separating it from the aqueous phase containing the salt byproducts. In a continuous flow process, this can be achieved using an in-line liquid-liquid separator. flinders.edu.au

Washing: The organic layer is washed, typically with a dilute acid to remove any unreacted 2-aminophenol and then with a base to remove any acidic impurities, followed by a brine wash.

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator in the lab or a larger-scale industrial evaporator.

Final Purification: The final purification of the crude product on a large scale is typically achieved by one of two methods:

Vacuum Distillation: For liquid products that are thermally stable, vacuum distillation is a highly effective method for separating the product from non-volatile impurities and any high-boiling byproducts.

Crystallization: If the product is a solid, recrystallization from an appropriate solvent system is a powerful technique for achieving high purity. This involves dissolving the crude product in a hot solvent and allowing it to cool, whereupon the pure product crystallizes out, leaving impurities behind in the solution.

The choice between distillation and crystallization depends on the physical properties of 2-(Cyclohexyloxy)aniline and the nature of the impurities present.

Reaction Chemistry and Functionalization of 2 Cyclohexyloxy Aniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring System

The benzene (B151609) ring of 2-(Cyclohexyloxy)aniline (B3001980) is considered "activated" towards electrophilic aromatic substitution (EAS). This heightened reactivity is due to the electron-donating effects of both the primary amine (-NH₂) and the cyclohexyloxy (-O-cyclohexyl) groups. Both substituents direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.orgchemistrytalk.orgorganicchemistrytutor.com

The directing effects of the substituents can be summarized as follows:

Primary Amine (-NH₂): A powerful activating group that directs incoming electrophiles to the ortho and para positions (positions 4 and 6).

Cyclohexyloxy Group (-O-cyclohexyl): An activating alkoxy group that directs incoming electrophiles to its ortho and para positions (positions 3 and 5).

The combination of these groups leads to a highly nucleophilic aromatic ring, with the positions para to the amine (position 4) and ortho to the amine (position 6) being the most electronically enriched and likely sites of substitution. However, the bulky nature of the cyclohexyloxy group at position 2 creates significant steric hindrance, which can influence the regioselectivity of these reactions, often favoring substitution at the less hindered para position. wikipedia.orgpearson.com

Halogenation and Nitration Studies on the Aniline Moiety

Halogenation: Due to the strong activation of the aniline ring, halogenation of 2-(Cyclohexyloxy)aniline is expected to be a rapid reaction. Classical methods for preparing aryl halides often face challenges with highly activated substrates like anilines, which can lead to over-reaction and a mixture of products. nih.govnih.gov For 2-(Cyclohexyloxy)aniline, direct halogenation with agents like bromine (Br₂) or chlorine (Cl₂) would likely lead to polysubstituted products.

To achieve controlled mono-halogenation, milder conditions are necessary. For instance, using copper(II) halides, such as CuCl₂ or CuBr₂, can facilitate regioselective para-substitution on unprotected anilines under mild conditions. beilstein-journals.org Given the electronic activation and steric factors, the primary mono-halogenated product for 2-(Cyclohexyloxy)aniline would be 4-halo-2-(cyclohexyloxy)aniline.

Nitration: The nitration of anilines is complex because the reaction requires a strongly acidic medium (typically a mixture of nitric acid and sulfuric acid). Under these conditions, the basic amino group is protonated to form an anilinium ion (-NH₃⁺). This anilinium group is a strongly deactivating, meta-directing group. youtube.com

Consequently, the direct nitration of 2-(Cyclohexyloxy)aniline would yield a mixture of products. The reaction would proceed through two competing pathways:

Electrophilic attack on the small equilibrium concentration of the unprotonated, activated aniline, leading to ortho- and para-nitro products.

Electrophilic attack on the abundant protonated, deactivated anilinium ion, leading to the meta-nitro product.

The expected major products would be 2-(cyclohexyloxy)-4-nitroaniline and 2-(cyclohexyloxy)-5-nitroaniline. The formation of the ortho-product, 2-(cyclohexyloxy)-6-nitroaniline, is expected to be minimal due to severe steric hindrance from the adjacent bulky cyclohexyloxy group. pearson.comstackexchange.com To selectively obtain the para-nitro isomer, a common strategy involves protecting the amine group as an acetanilide before nitration. youtube.com

| Reaction | Electrophile (E+) | Predicted Major Product(s) | Key Considerations |

|---|---|---|---|

| Halogenation | Br⁺, Cl⁺ | 4-Halo-2-(cyclohexyloxy)aniline | High ring activation may lead to polysubstitution; steric hindrance at position 6. |

| Nitration | NO₂⁺ | Mixture of 4-nitro and 5-nitro isomers | Protonation of the amine in strong acid creates a meta-directing anilinium ion. |

Friedel-Crafts Acylation and Alkylation Reactions

Friedel-Crafts reactions are generally unsuccessful with anilines, including 2-(Cyclohexyloxy)aniline. quora.comquora.com The primary amine functionality is a Lewis base, which reacts readily with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. libretexts.orgstackexchange.com This acid-base reaction forms a complex that places a positive charge on the nitrogen atom, strongly deactivating the aromatic ring towards further electrophilic attack. libretexts.org

To overcome this limitation, the reactivity of the amino group must be temporarily suppressed. This is typically achieved by protecting the amine as an amide, for example, by reacting it with acetic anhydride to form the corresponding acetanilide. The resulting amide group is still an ortho-, para-director but is less activating and does not complex with the Lewis acid catalyst. youtube.comchegg.com

The synthetic sequence would be:

Protection: Reaction of 2-(Cyclohexyloxy)aniline with an acylating agent (e.g., acetic anhydride) to form N-(2-(cyclohexyloxy)phenyl)acetamide.

Friedel-Crafts Reaction: The protected acetanilide can then undergo Friedel-Crafts acylation or alkylation. The primary product would be the result of substitution at the para-position (position 4) due to steric hindrance from the ortho-substituents.

Deprotection: The amide group is subsequently hydrolyzed back to the primary amine to yield the final substituted 2-(Cyclohexyloxy)aniline product.

Reactions Involving the Primary Amine Functionality of 2-(Cyclohexyloxy)aniline

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile and a base, enabling a variety of functionalization reactions.

Amidation and Sulfonylation Reactions

Amidation: 2-(Cyclohexyloxy)aniline can be readily converted into amides through reaction with acylating agents such as acyl chlorides or acid anhydrides. This is a standard nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acylating agent. The reaction typically proceeds smoothly, often in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct when using acyl chlorides.

Sulfonylation: Similarly, the reaction of 2-(Cyclohexyloxy)aniline with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or benzenesulfonyl chloride) in the presence of a base yields the corresponding sulfonamides. cbijournal.com Sulfonamides are important functional groups in medicinal chemistry. nih.govacs.org The reaction mechanism is analogous to amidation, involving the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. organic-chemistry.orgresearchgate.net

| Reaction Type | Reagent | Product Class |

|---|---|---|

| Amidation | Acetyl Chloride (CH₃COCl) | N-(2-(cyclohexyloxy)phenyl)acetamide |

| Amidation | Benzoic Anhydride ((C₆H₅CO)₂O) | N-(2-(cyclohexyloxy)phenyl)benzamide |

| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | N-(2-(cyclohexyloxy)phenyl)-4-methylbenzenesulfonamide |

Schiff Base Formation and Condensation Reactions

The primary amine of 2-(Cyclohexyloxy)aniline can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. askfilo.comresearchgate.net The reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. This intermediate then dehydrates to yield the stable C=N double bond of the imine. wikipedia.org The reaction is reversible and is often driven to completion by removing the water that is formed. wikipedia.org

Diazotization and Subsequent Transformations for Aryl Diazonium Salts

One of the most synthetically valuable reactions of primary aromatic amines is diazotization. researchgate.net Treating 2-(Cyclohexyloxy)aniline with nitrous acid (HNO₂, typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) converts the primary amino group into a diazonium salt, 2-(cyclohexyloxy)benzenediazonium chloride. acs.orgmasterorganicchemistry.com

Aryl diazonium salts are highly versatile intermediates because the diazonium group (-N₂⁺) is an excellent leaving group (as nitrogen gas, N₂). masterorganicchemistry.com This allows for its replacement by a wide variety of nucleophiles in substitution reactions.

Key transformations of the resulting diazonium salt include:

The Sandmeyer Reaction: This reaction uses copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with -Cl, -Br, or -CN, respectively. wikipedia.orgaskfilo.combyjus.com This provides a reliable method for introducing these functionalities onto the aromatic ring.

The Schiemann Reaction: This reaction is used to introduce fluorine. The diazonium salt is first isolated as a more stable tetrafluoroborate salt (ArN₂⁺BF₄⁻). Gentle heating of this salt results in the formation of the corresponding aryl fluoride. taylorfrancis.comjk-sci.comwikipedia.org

Replacement by -OH: Gently heating the aqueous solution of the diazonium salt leads to its decomposition and replacement by a hydroxyl group, forming 2-(cyclohexyloxy)phenol.

Replacement by -I: The diazonium group can be replaced by iodine by simply treating the diazonium salt solution with potassium iodide (KI).

Replacement by -H (Deamination): The amino group can be removed entirely by treating the diazonium salt with hypophosphorous acid (H₃PO₂).

| Reaction Name | Reagent(s) | Substituent Introduced | Product |

|---|---|---|---|

| Sandmeyer Reaction | CuCl / HCl | -Cl | 1-Chloro-2-(cyclohexyloxy)benzene |

| Sandmeyer Reaction | CuBr / HBr | -Br | 1-Bromo-2-(cyclohexyloxy)benzene |

| Sandmeyer Reaction | CuCN / KCN | -CN | 2-(Cyclohexyloxy)benzonitrile |

| Schiemann Reaction | 1. HBF₄ 2. Heat | -F | 1-Fluoro-2-(cyclohexyloxy)benzene |

| Iodination | KI | -I | 1-(Cyclohexyloxy)-2-iodobenzene |

| Hydroxylation | H₂O, Heat | -OH | 2-(Cyclohexyloxy)phenol |

| Deamination | H₃PO₂ | -H | Cyclohexyl phenyl ether |

Alkylation and Acylation of the Amine Nitrogen

The primary amine group in 2-(cyclohexyloxy)aniline is expected to be nucleophilic and thus reactive towards alkylating and acylating agents.

Alkylation: N-alkylation of anilines can be achieved using various alkylating agents such as alkyl halides or alcohols under catalytic conditions. For instance, manganese pincer complexes have been shown to catalyze the selective N-alkylation of various substituted anilines with alcohols. nih.gov The reaction typically proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. While specific conditions for 2-(cyclohexyloxy)aniline are not reported, a general procedure would involve reacting it with an alcohol in the presence of a suitable catalyst and a base, such as potassium tert-butoxide, in a solvent like toluene at elevated temperatures. nih.gov The steric hindrance from the adjacent cyclohexyloxy group might influence the rate and yield of the reaction compared to unhindered anilines.

Acylation: The amine nitrogen can be readily acylated using acylating agents like acid chlorides or anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. A typical procedure would involve dissolving 2-(cyclohexyloxy)aniline in a suitable solvent, such as dichloromethane or pyridine, and adding the acylating agent. The reaction is often exothermic and proceeds to completion to form the corresponding N-acyl-2-(cyclohexyloxy)aniline. While no specific examples for this compound are available, the acylation of structurally similar anilines is a well-established transformation.

Transformations at the Cyclohexyloxy Moiety of 2-(Cyclohexyloxy)aniline

The cyclohexyloxy group offers another site for chemical modification, primarily through cleavage of the ether linkage or transformations of the cyclohexyl ring.

Cleavage Reactions of the Ether Linkage

The ether linkage in 2-(cyclohexyloxy)aniline is expected to be stable under many conditions but can be cleaved under harsh acidic conditions, for example, with strong hydrohalic acids like HBr or HI. nih.gov The reaction likely proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the cyclohexyl carbon, leading to 2-aminophenol (B121084) and cyclohexyl halide. The specific conditions, such as temperature and reaction time, would depend on the concentration of the acid and the substrate. Ruthenium-catalyzed redox-neutral C-O bond cleavage has also been reported for related 2-aryloxy-1-arylethanols, which could potentially be adapted for this system. nih.govescholarship.org

Oxidation and Reduction of the Cyclohexyl Ring (e.g., to cyclohexenyl or aromatic rings)

The cyclohexyl ring can potentially be modified through oxidation or dehydrogenation.

Oxidation and Dehydrogenation: Catalytic dehydrogenation of cyclohexyl groups to the corresponding aromatic ring is a known transformation, often requiring a catalyst such as palladium on carbon (Pd/C) at high temperatures. In the case of 2-(cyclohexyloxy)aniline, this would lead to the formation of 2-phenoxyaniline. A novel dehydrogenation-amination-dehydrogenation strategy has been reported for the synthesis of aniline from cyclohexanol (B46403) using a Pt-based catalyst, highlighting the feasibility of cyclohexyl ring aromatization. colab.ws Selective oxidation to a cyclohexenyl or cyclohexanonyl group would require specific reagents and careful control of reaction conditions to avoid over-oxidation or side reactions at the aniline moiety.

Derivatization and Scaffold Diversification of 2-(Cyclohexyloxy)aniline

The derivatization of 2-(cyclohexyloxy)aniline can lead to a variety of compounds with potentially interesting properties for structure-reactivity studies and the synthesis of more complex molecular architectures.

Synthesis of Substituted 2-(Cyclohexyloxy)anilines for Structure-Reactivity Correlation Studies

Introducing substituents on the aniline ring or the cyclohexyl group would allow for the systematic study of their effects on the compound's reactivity and properties. For example, palladium-catalyzed cross-coupling reactions could be employed to introduce various substituents at different positions of the aromatic ring, assuming a suitable halo-substituted precursor of 2-(cyclohexyloxy)aniline is available. nih.gov The synthesis of a library of such derivatives would be valuable for establishing structure-activity relationships (SAR) in various contexts.

Formation of Polycyclic and Heterocyclic Systems Incorporating 2-(Cyclohexyloxy)aniline Fragments

The 2-(cyclohexyloxy)aniline scaffold can be a precursor for the synthesis of various polycyclic and heterocyclic systems. For example, intramolecular cyclization reactions could lead to the formation of carbazoles or other nitrogen-containing heterocycles. Palladium-catalyzed cyclization of 2-chloro-N-(2-vinyl)aniline derivatives has been shown to produce carbazoles, indoles, dibenzazepines, and acridines, with the outcome controlled by the choice of ligand. nih.govmit.edunih.gov While this specific precursor is different, analogous strategies could potentially be developed for derivatives of 2-(cyclohexyloxy)aniline. For instance, a derivative of 2-(cyclohexyloxy)aniline with a suitable functional group at the 2'-position of the cyclohexyl ring could undergo intramolecular cyclization to form a tetracyclic system.

Due to the lack of specific literature on 2-(cyclohexyloxy)aniline, the following table of mentioned compounds includes those from related but distinct chemical systems discussed in the context of general reactivity.

Oligomerization and Polymerization Reactions for Functional Materials

The synthesis of functional materials through the oligomerization and polymerization of 2-(cyclohexyloxy)aniline is a critical area of research, aiming to develop polymers with tailored electronic, optical, and processing properties. While specific studies on the homopolymerization of 2-(cyclohexyloxy)aniline are not extensively detailed in publicly available literature, the reaction chemistry can be inferred from the well-established principles of aniline polymerization and studies on analogous 2-alkoxyanilines and other ortho-substituted derivatives.

The primary methods for polymerizing aniline and its derivatives are chemical oxidative polymerization and electrochemical polymerization. Both methods rely on the oxidation of the monomer to form radical cations, which then couple to form dimers, oligomers, and ultimately high molecular weight polymers. The presence of the bulky cyclohexyloxy group at the ortho position significantly influences the polymerization process and the final properties of the polymer, often designated as poly(2-(cyclohexyloxy)aniline).

Chemical Oxidative Polymerization

Chemical oxidative polymerization is a widely used method for synthesizing polyaniline and its derivatives in bulk quantities. This process typically involves the oxidation of the monomer in an acidic medium using a strong oxidizing agent.

Reaction Mechanism and Conditions : The polymerization is generally initiated by an oxidant, such as ammonium (B1175870) persulfate (APS), which abstracts an electron from the aniline monomer to form a radical cation. These radical cations then couple, primarily in a "head-to-tail" fashion (para-coupling), to form dimers and subsequently longer polymer chains. The reaction is highly exothermic and is typically carried out at low temperatures (0-5 °C) to control the reaction rate and prevent over-oxidation and side reactions, which can lead to defects in the polymer backbone. An acidic medium, commonly aqueous HCl or H₂SO₄, is essential to protonate the nitrogen atoms, which is crucial for the formation of the conductive emeraldine salt form of the polymer. The general reaction scheme for the oxidative polymerization of anilines involves the repeated oxidation of the growing chain and addition of monomer units.

Influence of the Cyclohexyloxy Substituent : The cyclohexyloxy group at the ortho position exerts both steric and electronic effects that modify the polymerization behavior compared to unsubstituted aniline.

Steric Hindrance : The bulky nature of the cyclohexyloxy group can hinder the approach of the oxidant and the coupling of monomer units. This steric hindrance may lead to a slower reaction rate and potentially lower polymer yields and molecular weights compared to the polymerization of aniline.

Electronic Effects : The oxygen atom of the cyclohexyloxy group is electron-donating, which increases the electron density on the aromatic ring. This enhanced electron density can facilitate the initial oxidation of the monomer.

Solubility : A significant advantage of the cyclohexyloxy substituent is the potential for improved solubility of the resulting polymer in common organic solvents. Unsubstituted polyaniline is notoriously difficult to process due to its insolubility. The bulky, non-polar cyclohexyloxy groups can disrupt the inter-chain packing and hydrogen bonding that contribute to the insolubility of polyaniline, making poly(2-(cyclohexyloxy)aniline) more amenable to solution-based processing techniques for the fabrication of films and coatings.

A representative set of reaction conditions for the chemical oxidative polymerization of a 2-alkoxyaniline, which can be considered analogous to 2-(cyclohexyloxy)aniline, is presented in the table below.

| Parameter | Condition | Observation |

| Monomer | 2-alkoxyaniline | - |

| Oxidant | Ammonium Persulfate (APS) | Molar ratio of oxidant to monomer is a critical parameter. |

| Acid Medium | 1 M HCl | Provides the necessary protonation for the formation of the conductive polymer form. |

| Temperature | 0-5 °C | Helps to control the reaction kinetics and minimize side reactions. |

| Solvent | Water | Common solvent for this type of polymerization. |

| Polymer Yield | Moderate to High | Can be influenced by reaction time, temperature, and monomer/oxidant ratio. |

| Solubility | Soluble in NMP, DMF | The alkoxy group enhances solubility compared to unsubstituted polyaniline. |

Electrochemical Polymerization

Electrochemical polymerization offers a high degree of control over the polymerization process and allows for the direct deposition of the polymer film onto an electrode surface.

Process : In this method, a three-electrode electrochemical cell is used, with the working electrode (e.g., platinum, gold, or indium tin oxide-coated glass) immersed in a solution containing the monomer and a supporting electrolyte in an appropriate solvent. When a sufficiently positive potential is applied to the working electrode, the 2-(cyclohexyloxy)aniline monomers are oxidized to radical cations. These radical cations then diffuse away from the electrode surface and couple to form oligomers. These soluble oligomers can then be further oxidized and deposited onto the electrode surface as a growing polymer film. The thickness and morphology of the film can be precisely controlled by adjusting the electrochemical parameters, such as the applied potential, current density, and polymerization time.

Advantages for Functional Materials : The ability to grow polymer films directly onto conductive substrates is a major advantage for the fabrication of electronic devices, such as sensors and electrochromic windows. The properties of the electropolymerized film, including its conductivity, morphology, and electroactivity, can be tuned by controlling the deposition conditions.

Properties of Poly(2-(cyclohexyloxy)aniline) for Functional Materials

The incorporation of the cyclohexyloxy group is expected to impart specific properties to the resulting polymer, making it suitable for various functional material applications.

Conductivity : While the bulky ortho-substituent may lead to a decrease in electrical conductivity compared to pristine polyaniline due to increased steric hindrance and a less ordered polymer structure, the material is still expected to be electroactive. The conductivity can be modulated by doping with acids.

Optical Properties : Substituted polyanilines often exhibit interesting optical properties, including electrochromism, where the color of the material changes in response to an applied electrical potential. This makes them promising for applications in smart windows and displays.

Sensor Applications : The changes in the electrical properties of polyaniline derivatives in response to their chemical environment make them excellent candidates for chemical sensors. The functional cyclohexyloxy group may provide specific binding sites for certain analytes, enhancing the selectivity of the sensor.

Processability : As mentioned earlier, the enhanced solubility of poly(2-(cyclohexyloxy)aniline) is a key feature that facilitates its use in applications requiring the formation of uniform thin films or coatings, such as in anti-corrosion coatings and organic electronic devices.

Advanced Spectroscopic and Structural Characterization Methodologies for 2 Cyclohexyloxy Aniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of 2-(Cyclohexyloxy)aniline (B3001980). Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the molecule's structure can be assembled.

One-dimensional NMR spectra provide fundamental information about the chemical environment and connectivity of magnetically active nuclei.

¹H NMR: The proton NMR spectrum of 2-(Cyclohexyloxy)aniline displays distinct signals for the aromatic protons of the aniline (B41778) ring and the aliphatic protons of the cyclohexyl group. The aromatic region (typically δ 6.5-7.5 ppm) is complex due to the influence of both the electron-donating amino (-NH₂) group and the cyclohexyloxy group. reddit.com The amino group protons usually appear as a broad singlet. The cyclohexyl protons resonate in the upfield region (typically δ 1.0-4.5 ppm), with the proton on the carbon attached to the ether oxygen (C1'-H) being the most deshielded.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of chemically non-equivalent carbon atoms. The spectrum for 2-(Cyclohexyloxy)aniline would show twelve distinct signals, corresponding to the six aromatic carbons and six cyclohexyl carbons. The chemical shifts are influenced by the substituents; for instance, the carbon atom of the aniline ring bonded to the oxygen (C2) and the carbon bonded to the nitrogen (C1) are significantly affected. mdpi.comresearchgate.net

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for 2-(Cyclohexyloxy)aniline

| Atom Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity / Notes |

| C1-NH₂ | 3.5 - 4.5 | - | broad singlet (br s) |

| C1 | - | 145 - 148 | Quaternary Carbon |

| C2 | - | 135 - 138 | Quaternary Carbon |

| C3-H | 6.7 - 6.9 | 115 - 118 | doublet of doublets (dd) |

| C4-H | 6.9 - 7.2 | 121 - 124 | triplet of doublets (td) |

| C5-H | 6.6 - 6.8 | 118 - 121 | triplet of doublets (td) |

| C6-H | 6.8 - 7.0 | 119 - 122 | doublet of doublets (dd) |

| C1'-H | 4.2 - 4.5 | 75 - 78 | multiplet (m) |

| C2'/C6'-H | 1.8 - 2.1 | 31 - 34 | multiplet (m) |

| C3'/C5'-H | 1.4 - 1.7 | 23 - 26 | multiplet (m) |

| C4'-H | 1.2 - 1.5 | 25 - 28 | multiplet (m) |

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. nih.gov For 2-(Cyclohexyloxy)aniline, COSY would show correlations between adjacent protons on the aniline ring (e.g., C3-H with C4-H, C4-H with C5-H, etc.). It would also map out the entire spin system of the cyclohexyl ring, showing correlations between the C1'-H proton and the C2'/C6'-H protons, which in turn couple to the C3'/C5'-H protons, and so on.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). youtube.comresearchgate.net This allows for the definitive assignment of each protonated carbon in the molecule by linking the assigned proton signals to their corresponding carbon signals. For example, the signal for the C1'-H proton at ~4.3 ppm would show a cross-peak to the C1' carbon signal at ~77 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). youtube.comresearchgate.net This is particularly vital for connecting different fragments of the molecule. Key HMBC correlations for 2-(Cyclohexyloxy)aniline would include a cross-peak between the C1'-H proton of the cyclohexyl ring and the C2 carbon of the aniline ring, unequivocally proving the ether linkage between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netresearchgate.net For 2-(Cyclohexyloxy)aniline, NOESY could reveal through-space interactions between the C1'-H proton of the cyclohexyl ring and the C3-H proton of the aniline ring, providing insights into the preferred conformation and spatial orientation of the cyclohexyloxy group relative to the aromatic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint and information about the functional groups present.

Both IR and Raman spectra provide valuable information on the functional groups within 2-(Cyclohexyloxy)aniline. wikieducator.org The primary amine (-NH₂) group gives rise to a characteristic pair of sharp N-H stretching bands in the IR spectrum. wikieducator.orgwpmucdn.com The C-O ether linkage and the aromatic ring also produce distinct and identifiable bands.

Interactive Table 2: Key Vibrational Frequencies for 2-(Cyclohexyloxy)aniline

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3400 - 3500 (two bands) | Medium-Strong | Weak |

| C-H Aromatic Stretch | Aryl C-H | 3000 - 3100 | Medium | Strong |

| C-H Aliphatic Stretch | Cyclohexyl C-H | 2850 - 2960 | Strong | Strong |

| N-H Scissoring Bend | Primary Amine (-NH₂) | 1580 - 1650 | Medium-Strong | Weak |

| C=C Aromatic Ring Stretch | Benzene (B151609) Ring | 1450 - 1600 (multiple bands) | Medium-Strong | Strong |

| C-N Aromatic Stretch | Aryl-N | 1250 - 1340 | Strong | Medium |

| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | 1200 - 1275 | Strong | Medium |

| C-O-C Symmetric Stretch | Aryl-Alkyl Ether | 1020 - 1075 | Medium | Strong |

| C-H Out-of-Plane Bend | Ortho-disubstituted Ring | 735 - 770 | Strong | Weak |

Subtle features within the vibrational spectra, particularly in the "fingerprint region" (below 1500 cm⁻¹), can offer clues about the molecule's conformation. The precise frequencies of the C-H bending and C-C stretching modes of the cyclohexyl ring are sensitive to its conformation. The presence of specific bands can support the expected low-energy chair conformation of the cyclohexyl group. Furthermore, computational studies correlating calculated vibrational frequencies for different rotamers (describing the rotation around the C2-O bond) with the experimental spectrum can help identify the most stable conformation of the cyclohexyloxy group relative to the aniline plane. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For 2-(Cyclohexyloxy)aniline (C₁₂H₁₇NO), the exact molecular weight is 191.1310 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at an m/z (mass-to-charge ratio) of 191. The fragmentation pattern provides a roadmap of the molecule's structure. A primary fragmentation pathway would involve the cleavage of the ether bond. Loss of a cyclohexyl radical (•C₆H₁₁) would lead to a fragment at m/z 110, while the formation of a cyclohexyl cation would leave a fragment at m/z 83. Another significant fragmentation is the loss of a neutral cyclohexene molecule via a McLafferty-type rearrangement, resulting in a prominent peak corresponding to the 2-aminophenol (B121084) radical cation at m/z 109.

Interactive Table 3: Predicted Mass Spectrometry Fragmentation for 2-(Cyclohexyloxy)aniline

| m/z (Mass/Charge) | Proposed Ion Structure | Formula of Ion | Notes |

| 191 | Molecular Ion | [C₁₂H₁₇NO]⁺˙ | Parent ion |

| 110 | [M - C₆H₁₁]⁺ | [C₆H₈NO]⁺ | Loss of cyclohexyl radical |

| 109 | [M - C₆H₁₀]⁺˙ | [C₆H₇NO]⁺˙ | Loss of neutral cyclohexene |

| 93 | [Aniline]⁺˙ | [C₆H₇N]⁺˙ | Cleavage and rearrangement |

| 83 | [Cyclohexyl]⁺ | [C₆H₁₁]⁺ | Cyclohexyl cation |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental formula of a compound with high accuracy and confidence. nih.gov Unlike low-resolution mass spectrometry which provides nominal mass, HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm). nih.govresearchgate.net This level of precision allows for the differentiation between ions that would otherwise be indistinguishable, thereby enabling the assignment of a unique elemental composition. researchgate.net

For 2-(cyclohexyloxy)aniline, with a chemical formula of C₁₂H₁₇NO, HRMS would be used to measure the exact mass of its protonated molecule, [M+H]⁺. The theoretical (calculated) monoisotopic mass provides a benchmark against which the experimental value is compared. The minuscule difference, or mass error, confirms the elemental composition.

Interactive Data Table: Theoretical vs. Expected HRMS Data for 2-(Cyclohexyloxy)aniline

| Ion Formula | Ion Type | Theoretical m/z | Expected Experimental m/z (within 5 ppm) |

| [C₁₂H₁₇NO + H]⁺ | [M+H]⁺ | 192.1383 | 192.1373 - 192.1393 |

| [C₁₂H₁₇NO + Na]⁺ | [M+Na]⁺ | 214.1202 | 214.1191 - 214.1213 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation through Fragmentation Analysis

While HRMS confirms the elemental formula, Tandem Mass Spectrometry (MS/MS) is employed to verify the specific arrangement of atoms and functional groups within the molecule. nih.govmdpi.com In an MS/MS experiment, the protonated parent ion ([M+H]⁺) of 2-(cyclohexyloxy)aniline is isolated and then subjected to collision-induced dissociation (CID). uab.edu The resulting fragmentation pattern is characteristic of the molecule's structure, providing definitive evidence for the connectivity of the aniline and cyclohexyloxy moieties.

The fragmentation of 2-(cyclohexyloxy)aniline would likely proceed through several key pathways:

Loss of the Cyclohexyl Group: Cleavage of the ether bond could lead to the loss of a neutral cyclohexene molecule (82 Da), resulting in a prominent fragment corresponding to 2-aminophenol.

Cleavage within the Cyclohexyl Ring: Fragmentation of the cyclohexyl ring itself can lead to a series of smaller neutral losses.

Formation of the Aminotropylium Ion: Rearrangement and fragmentation could also occur within the aniline portion of the molecule.

Interactive Data Table: Plausible MS/MS Fragmentation of [2-(Cyclohexyloxy)aniline+H]⁺

| Precursor Ion (m/z) | Proposed Fragment (m/z) | Proposed Neutral Loss | Fragment Structure/Identity |

| 192.14 | 110.06 | C₆H₁₀ (Cyclohexene) | Protonated 2-Aminophenol |

| 192.14 | 93.06 | C₆H₁₀O (Cyclohexanone) | Protonated Aniline |

X-ray Crystallography for Solid-State Structure Determination of 2-(Cyclohexyloxy)aniline and its Salts/Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map electron density and thereby determine atomic positions, bond lengths, bond angles, and torsional angles with very high precision. This technique would provide unequivocal proof of the structure of 2-(cyclohexyloxy)aniline or its derivatives. mdpi.com

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in a crystal lattice. This crystal packing is governed by a variety of intermolecular forces. researchgate.net For 2-(cyclohexyloxy)aniline, the primary amine (-NH₂) group is a strong hydrogen bond donor, while the ether oxygen and the nitrogen atom itself can act as hydrogen bond acceptors. It is highly probable that the crystal structure would be dominated by N-H···N or N-H···O hydrogen bonds, linking molecules into chains, sheets, or more complex three-dimensional networks. researchgate.net Aromatic π-π stacking interactions between the phenyl rings may also play a role in stabilizing the crystal structure.

Interactive Data Table: Hypothetical Crystallographic Data for 2-(Cyclohexyloxy)aniline

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 95.5 |

| Z (molecules/unit cell) | 4 |

| Key H-Bond Interaction | N-H···N |

Absolute Configuration Determination (if applicable for chiral derivatives)

The parent 2-(cyclohexyloxy)aniline molecule is achiral. However, if a chiral center were introduced into the molecule, for example by substitution on the cyclohexyl or aniline ring, X-ray crystallography could be used to determine its absolute configuration. By using anomalous dispersion effects, typically from a heavy atom within the structure or by forming a salt with a known chiral counter-ion, the analysis can unambiguously distinguish between the (R) and (S) enantiomers.

Chiroptical Spectroscopy for Studies on Enantiomerically Pure Derivatives (if applicable)

Should a chiral derivative of 2-(cyclohexyloxy)aniline be synthesized and separated into its individual enantiomers, chiroptical spectroscopy would be a vital tool for its characterization. Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential absorption and rotation of left- and right-handed circularly polarized light. arxiv.org

The resulting spectra are unique for each enantiomer (mirror images of each other) and are extremely sensitive to the molecule's three-dimensional structure. Theoretical calculations, often using Time-Dependent Density Functional Theory (TD-DFT), can predict the CD spectrum for a given absolute configuration (e.g., R or S). By comparing the experimentally measured spectrum to the calculated spectra, the absolute configuration of the enantiomerically pure derivative can be confidently assigned. This method is complementary to X-ray crystallography and is particularly useful when suitable crystals for diffraction cannot be obtained. arxiv.org

Theoretical and Computational Investigations of 2 Cyclohexyloxy Aniline

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic landscape of 2-(Cyclohexyloxy)aniline (B3001980), which governs its reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular geometries and vibrational spectra. For 2-(Cyclohexyloxy)aniline, DFT calculations, often employing a basis set such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This yields precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's ground-state structure.

Furthermore, DFT can predict the vibrational frequencies corresponding to the stretching, bending, and torsional motions of the molecule's bonds. These calculated frequencies can be correlated with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign spectral bands to specific vibrational modes.

Table 1: Selected Predicted Vibrational Frequencies for 2-(Cyclohexyloxy)aniline

| Vibrational Assignment | Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | ~3500 |

| N-H Symmetric Stretch | ~3400 |

| C-H (Aromatic) Stretch | ~3100-3000 |

| C-H (Aliphatic) Stretch | ~3000-2850 |

| C-O-C Asymmetric Stretch | ~1250 |

| C-N Stretch | ~1300 |

Note: These are representative values and the exact frequencies can vary based on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) theory provides a framework for understanding chemical reactivity based on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of a molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity.

For 2-(Cyclohexyloxy)aniline, the HOMO is typically localized on the electron-rich aniline (B41778) ring and the nitrogen atom of the amino group, suggesting these are the likely sites for electrophilic attack. The LUMO, conversely, is generally distributed over the aromatic ring, indicating its susceptibility to nucleophilic attack. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Representative Frontier Molecular Orbital Energies for 2-(Cyclohexyloxy)aniline

| Parameter | Energy (eV) |

| HOMO | -5.15 |

| LUMO | -0.20 |

| HOMO-LUMO Gap | 4.95 |

Note: These values are illustrative and depend on the level of theory employed in the calculation.

An Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In an EPS map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are attractive to electrophiles. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack.

For 2-(Cyclohexyloxy)aniline, the EPS map would show a high concentration of negative potential around the nitrogen atom of the amino group and the oxygen atom of the ether linkage, owing to their lone pairs of electrons. The hydrogen atoms of the amino group would exhibit a positive potential. This mapping provides a clear picture of the molecule's reactive sites and its potential for intermolecular interactions.

Conformational Analysis and Molecular Dynamics Simulations

The inherent flexibility of the cyclohexyloxy group allows 2-(Cyclohexyloxy)aniline to adopt various spatial arrangements, or conformations.

Conformational analysis aims to identify the most stable conformations of a molecule by calculating the potential energy associated with different spatial arrangements. The cyclohexyl ring in 2-(Cyclohexyloxy)aniline preferentially adopts a stable chair conformation. The orientation of the aniline moiety relative to the cyclohexyl ring can vary, leading to different conformers. Computational studies can identify the global energy minimum, representing the most stable conformation, as well as other local energy minima. These studies often reveal that steric hindrance between the two cyclic moieties plays a significant role in determining the preferred conformation.

The surrounding solvent can significantly influence the conformational equilibrium and reactivity of a molecule. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are computational methods that simulate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant. These models can be used to investigate how the polarity of the solvent affects the relative stability of different conformers of 2-(Cyclohexyloxy)aniline. Generally, polar solvents tend to stabilize conformers with larger dipole moments. By incorporating these models into DFT calculations, a more accurate understanding of the molecule's behavior in solution can be achieved.

Computational Elucidation of Reaction Mechanisms Involving 2-(Cyclohexyloxy)aniline

Computational chemistry offers powerful tools to investigate the intricate details of chemical reactions at a molecular level. For a molecule like 2-(Cyclohexyloxy)aniline, these methods could provide profound insights into its reactivity, the formation of various products, and the energetic demands of its chemical transformations.

Transition State Characterization and Reaction Pathway Elucidation

The exploration of a chemical reaction begins with mapping its potential energy surface. For 2-(Cyclohexyloxy)aniline, this would involve identifying the structures of reactants, products, and any intermediates. Crucially, the transition state—the highest energy point along the reaction coordinate—must be located and characterized.

Computational methods, such as density functional theory (DFT), would be employed to optimize the geometries of all stationary points on the potential energy surface. Frequency calculations are then performed to characterize these structures. A key indicator of a true transition state is the presence of a single imaginary frequency, which corresponds to the vibrational mode that leads the reactants over the energy barrier to form products.

For a hypothetical reaction, such as the electrophilic aromatic substitution on the aniline ring of 2-(Cyclohexyloxy)aniline, computational analysis would elucidate the preferred position of substitution (ortho, meta, or para to the amino group) by comparing the energies of the respective transition states.

Table 1: Hypothetical Transition State Properties for an Electrophilic Aromatic Substitution of 2-(Cyclohexyloxy)aniline

| Parameter | Ortho-Substitution TS | Meta-Substitution TS | Para-Substitution TS |

| Relative Energy (kcal/mol) | Data not available | Data not available | Data not available |

| Imaginary Frequency (cm⁻¹) | Data not available | Data not available | Data not available |

| Key Bond Distances (Å) | Data not available | Data not available | Data not available |

Note: This table is illustrative as no specific computational data for 2-(Cyclohexyloxy)aniline was found.

Reaction Coordinate Analysis and Activation Energy Calculations

Once a transition state is identified, the intrinsic reaction coordinate (IRC) is calculated. This traces the minimum energy path connecting the reactants to the products via the transition state, providing a detailed picture of the geometric changes that occur throughout the reaction.

The activation energy (Ea) is a critical kinetic parameter determined from these calculations. It is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate. Computational studies would allow for the comparison of activation energies for different potential reaction pathways, thereby predicting the most likely mechanism.

For instance, in a potential N-alkylation reaction of 2-(Cyclohexyloxy)aniline, computational analysis could determine the activation energy and compare it to that of a competing C-alkylation on the aromatic ring, thus predicting the chemoselectivity of the reaction.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) using Computational Models

Computational models are invaluable for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of 2-(Cyclohexyloxy)aniline. Methods like the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, are employed to calculate the magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated computationally. These theoretical spectra can be compared with experimental IR spectra to aid in the assignment of vibrational modes to specific functional groups within the 2-(Cyclohexyloxy)aniline molecule.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is the most common method for predicting electronic absorption spectra. These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. This would help in understanding the electronic transitions within the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for 2-(Cyclohexyloxy)aniline

| Spectroscopic Technique | Predicted Parameter | Calculated Value |

| ¹H NMR | Chemical Shift (ppm) | Data not available |

| ¹³C NMR | Chemical Shift (ppm) | Data not available |

| IR | Vibrational Frequency (cm⁻¹) | Data not available |

| UV-Vis | λmax (nm) | Data not available |

Note: This table is illustrative as no specific computational data for 2-(Cyclohexyloxy)aniline was found.

Applications of 2 Cyclohexyloxy Aniline in Non Biological Chemical Systems and Materials Science

Role as a Key Building Block and Synthetic Intermediate in Organic Synthesis

Substituted anilines are recognized as versatile building blocks in synthetic chemistry. beilstein-journals.org Their utility stems from the reactivity of the amino group and the potential for functionalization of the aromatic ring. These compounds are pivotal in constructing a wide array of more complex molecular architectures.

Precursor to Fine Chemicals and Specialty Chemicals

Aniline (B41778) derivatives are crucial starting materials for a variety of fine and specialty chemicals, including pharmaceuticals, agrochemicals, and dyes. beilstein-journals.org The synthesis of 2-benzyl N-substituted anilines, for example, can be achieved from primary amines and cyclohexenone derivatives under catalyst-free conditions, highlighting a modern approach to creating valuable aniline-based compounds. beilstein-journals.org The structural components of 2-(Cyclohexyloxy)aniline (B3001980) make it a promising precursor for creating new chemical entities. The amino group can be readily transformed into a wide range of other functional groups, while the aromatic ring can undergo electrophilic substitution, allowing for the introduction of additional substituents to tailor the molecule's properties for specific applications.

Intermediate in the Synthesis of Complex Organic Molecules